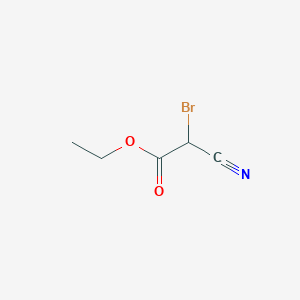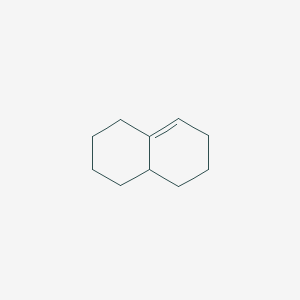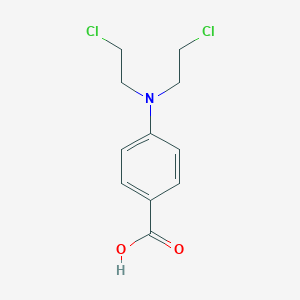
Benzoic acid nitrogen mustard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid nitrogen mustard is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of nitrogen mustard, which is a type of alkylating agent that has been used in cancer chemotherapy. Benzoic acid nitrogen mustard is synthesized by reacting nitrogen mustard with benzoic acid, resulting in a compound that has both alkylating and carboxylic acid properties.
Aplicaciones Científicas De Investigación
Benzoic acid nitrogen mustard has been widely used in scientific research as a tool for studying DNA damage and repair mechanisms. It is a potent alkylating agent that can covalently modify DNA, leading to single-strand and double-strand breaks. This property has been used to study the role of DNA damage in cancer development and to develop new cancer therapies. Benzoic acid nitrogen mustard has also been used to study the mechanism of action of other alkylating agents and to develop new methods for detecting DNA damage.
Mecanismo De Acción
Benzoic acid nitrogen mustard is an alkylating agent that covalently modifies DNA by forming adducts with the nitrogen atoms of guanine and adenine bases. This modification leads to the formation of cross-links between DNA strands, which can result in single-strand and double-strand breaks. The DNA damage caused by benzoic acid nitrogen mustard can activate DNA repair pathways, leading to cell death or survival depending on the extent of the damage.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of benzoic acid nitrogen mustard depend on the dose and duration of exposure. At low doses, it can induce DNA damage and activate DNA repair pathways, leading to cell survival. At high doses, it can cause extensive DNA damage and cell death. The compound has also been shown to induce oxidative stress and inflammation, which can contribute to its cytotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzoic acid nitrogen mustard has several advantages for lab experiments. It is a potent alkylating agent that can induce DNA damage at low concentrations, making it a useful tool for studying DNA damage and repair mechanisms. It is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, the compound has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain assays. It can also induce nonspecific DNA damage, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on benzoic acid nitrogen mustard. One direction is to develop new methods for detecting DNA damage induced by the compound. Another direction is to study the role of benzoic acid nitrogen mustard in cancer development and to develop new cancer therapies based on its mechanism of action. Additionally, the compound could be used to study the role of DNA damage in aging and neurodegenerative diseases. Finally, more research is needed to understand the biochemical and physiological effects of benzoic acid nitrogen mustard and to develop new methods for minimizing its toxicity.
Métodos De Síntesis
Benzoic acid nitrogen mustard is synthesized by reacting nitrogen mustard with benzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of benzoic acid nitrogen mustard, which is a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
1141-37-3 |
|---|---|
Nombre del producto |
Benzoic acid nitrogen mustard |
Fórmula molecular |
C11H13Cl2NO2 |
Peso molecular |
262.13 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13Cl2NO2/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16/h1-4H,5-8H2,(H,15,16) |
Clave InChI |
PCLQMXVMRDPVKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)N(CCCl)CCCl |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)N(CCCl)CCCl |
Otros números CAS |
1141-37-3 |
Sinónimos |
4-N-bis(2-chloroethyl)aminobenzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



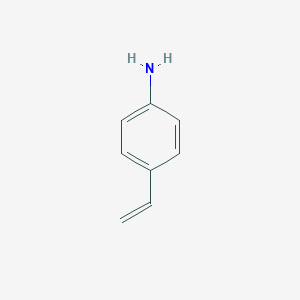
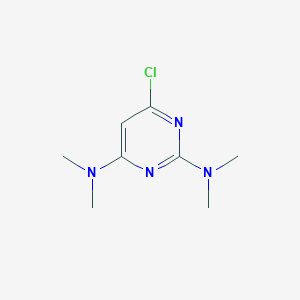
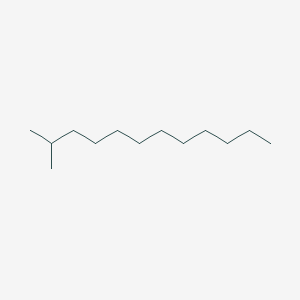

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)
